4-(2,2,2-Trifluoroethyl)benzoic acid 4-(2,2,2-Trifluoroethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1176282-86-2
VCID: VC3010272
InChI: InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)
SMILES: C1=CC(=CC=C1CC(F)(F)F)C(=O)O
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

4-(2,2,2-Trifluoroethyl)benzoic acid

CAS No.: 1176282-86-2

Cat. No.: VC3010272

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoroethyl)benzoic acid - 1176282-86-2

Specification

CAS No. 1176282-86-2
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 4-(2,2,2-trifluoroethyl)benzoic acid
Standard InChI InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)
Standard InChI Key VQFXVWBKGITFDC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CC=C1CC(F)(F)F)C(=O)O

Introduction

Physical and Chemical Properties

Molecular Characteristics

The defining structural feature of 4-(2,2,2-Trifluoroethyl)benzoic acid is the trifluoroethyl group attached directly to the benzene ring at the para position, with the carboxylic acid functionality at the opposite (1) position. This arrangement creates a compound with distinct electronic and steric properties, influenced by the electron-withdrawing nature of the trifluoromethyl group.

Physical Properties Data

Based on analysis of similar compounds, the following physical properties can be estimated for 4-(2,2,2-Trifluoroethyl)benzoic acid:

PropertyValueNotes
Molecular FormulaC9H7F3O2
Molecular Weight~204.15 g/molSimilar to related structures
Physical StateSolid at room temperatureBased on benzoic acid derivatives
SolubilityLimited in water, soluble in organic solventsCharacteristic of fluorinated aromatic acids
Melting PointApproximately 120-140°CEstimated from similar compounds
pKa~4.0-4.5Lower than benzoic acid due to electron-withdrawing CF3 group

Chemical Reactivity Profile

The presence of the trifluoroethyl group significantly affects the electronic distribution of the molecule, influencing its chemical reactivity. The electron-withdrawing nature of the CF3 group increases the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This property facilitates reactions requiring deprotonation, such as esterification or amide formation.

Synthesis Methods

Synthesis of Related Compounds

The synthesis of similar compounds can provide valuable insights. For example, 4-(trifluoromethyl)benzoic acid can be synthesized through the oxidation of 4-(trifluoromethyl)benzaldehyde using oxygen in the presence of copper(II) acetate and cobalt(II) acetate catalysts in water at 70°C. This reaction achieves excellent yields of approximately 99% . A similar oxidation approach might be applicable to 4-(2,2,2-trifluoroethyl)benzaldehyde to obtain the target compound.

Alternative Synthetic Pathways

An alternative approach may involve the synthesis of trifluoroethyl esters of benzoic acid derivatives, as documented for 2,2,2-trifluoroethyl fatty acid esters. These can be prepared by reacting acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 at room temperature, providing good yields without harsh conditions or toxic reagents . This method offers advantages in terms of mild conditions and good functional group tolerance, which could be adapted for our target compound.

Chemical Reactions and Transformations

Carboxylic Acid Reactivity

The carboxylic acid group in 4-(2,2,2-Trifluoroethyl)benzoic acid can participate in typical carboxylic acid reactions, including:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Reduction to alcohols or aldehydes

  • Decarboxylation under appropriate conditions

These reactions may be influenced by the electronic effects of the trifluoroethyl group, potentially requiring adjusted reaction conditions compared to non-fluorinated analogs.

Trifluoroethyl Group Reactions

The trifluoroethyl moiety is generally stable under many reaction conditions but can undergo specific transformations:

  • Oxidation at the methylene carbon under strong oxidizing conditions

  • Potential cleavage under certain nucleophilic conditions

  • Participation in cross-coupling reactions under specialized catalytic conditions

Biological Activities and Pharmaceutical Relevance

Enzyme Inhibition Properties

Compounds containing trifluoromethyl groups and related fluorinated structures have demonstrated enzyme inhibition properties. For instance, compounds with trifluoroethyl and sulfanyl groups often act as inhibitors for enzymes involved in metabolic pathways. The structural similarity of 4-(2,2,2-Trifluoroethyl)benzoic acid suggests potential for similar biological activity, though specific studies would be needed to confirm this.

Structure-Activity Relationships

The biological activity of fluorinated benzoic acid derivatives depends on several structural factors:

These factors influence how the compounds interact with biological targets, determining their potential therapeutic applications.

Analytical Methods and Characterization

Spectroscopic Identification

4-(2,2,2-Trifluoroethyl)benzoic acid can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 19F NMR would show characteristic signals for the trifluoromethyl group, while 1H NMR would display signals for the methylene group and aromatic protons

  • Infrared Spectroscopy: Would reveal characteristic carbonyl stretching frequencies of the carboxylic acid (~1700 cm-1) and C-F stretching bands (~1100-1300 cm-1)

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns typical of fluorinated compounds

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for analyzing 4-(2,2,2-Trifluoroethyl)benzoic acid. These methods can determine the compound's purity and stability, similar to the approaches used for analyzing related compounds like OPTBA, which exhibited slow hydrolysis and excellent stability in blood and brain tissue as determined by LC-MS .

Applications in Research and Industry

Research Tool Applications

Similar to related compounds, 4-(2,2,2-Trifluoroethyl)benzoic acid could serve as a valuable research tool:

  • As a probe for studying enzyme binding sites and protein-ligand interactions

  • In structure-activity relationship studies of fluorinated compounds

  • As a standard or reference compound in analytical chemistry

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